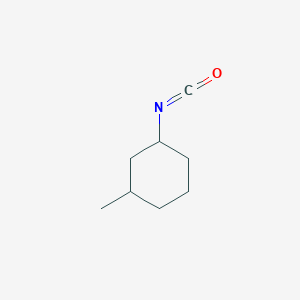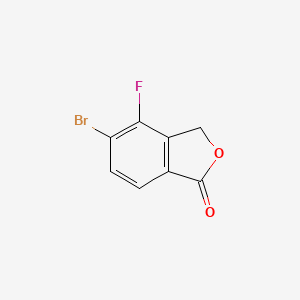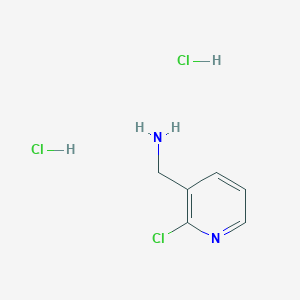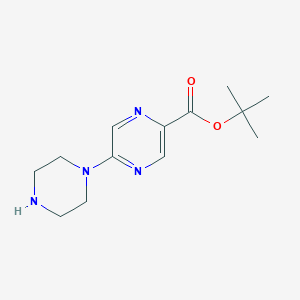
Isocyanate de 3-méthylcyclohexyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isocyanato-3-methylcyclohexane is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.198. The purity is usually 95%.
BenchChem offers high-quality 1-isocyanato-3-methylcyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isocyanato-3-methylcyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Rôle de l'isocyanate de 3-méthylcyclohexyle: L'this compound contribue à la formation de polymères PU, qui présentent d'excellentes propriétés mécaniques, chimiques et physiques. Celles-ci comprennent la résistance à l'abrasion, la durabilité et la résistance à la traction .
Production de polyuréthane (PU)
Production d'isocyanate à base biologique
Stabilité thermique et cyclotrimérisation
En résumé, l'this compound joue un rôle essentiel dans la production de PU, la chimie verte et diverses applications dans la science des matériaux, les produits pharmaceutiques et l'industrie. Les chercheurs continuent d'explorer son potentiel et de relever les défis de la synthèse durable . Si vous avez besoin de plus de détails ou d'applications supplémentaires, n'hésitez pas à demander !
Mécanisme D'action
Target of Action
3-Methylcyclohexyl isocyanate, like other isocyanates, primarily targets proteins in the body. The isocyanate group (-N=C=O) is highly reactive and can bind to various biological molecules, particularly proteins, through a process known as carbamylation . This process can interfere with the normal function of these proteins and lead to various physiological effects.
Mode of Action
The mode of action of 3-Methylcyclohexyl isocyanate involves the reaction of the isocyanate group with nucleophilic groups in biological molecules, such as the amino group (-NH2) in proteins. This reaction results in the formation of a carbamate linkage, altering the structure and function of the protein . The exact changes depend on the specific protein targeted and the site of carbamylation.
Biochemical Pathways
The biochemical pathways affected by 3-Methylcyclohexyl isocyanate are diverse, given the wide range of proteins that can be carbamylated. For instance, carbamylation can affect enzymes involved in critical metabolic pathways, potentially disrupting normal cellular function . The exact pathways affected would depend on the specific proteins targeted in a given cell type or tissue.
Pharmacokinetics
The pharmacokinetics of 3-Methylcyclohexyl isocyanate, like other isocyanates, would involve absorption, distribution, metabolism, and excretion (ADME) Generally, isocyanates can be absorbed through the skin, respiratory tract, and gastrointestinal tract Once in the body, they can distribute to various tissues, react with biological molecules, and be metabolized to less reactive compounds. Excretion would likely occur through the urine and feces .
Result of Action
The result of 3-Methylcyclohexyl isocyanate’s action at the molecular and cellular level is the alteration of protein structure and function through carbamylation. This can disrupt normal cellular processes and lead to various physiological effects, depending on the specific proteins and cells affected .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylcyclohexyl isocyanate. For instance, the presence of water can lead to hydrolysis of the isocyanate group, potentially reducing the compound’s reactivity and efficacy . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of the isocyanate group .
Safety and Hazards
Methyl isocyanate (MIC) is one of the most reactive of all isocyanates and is rapidly degraded in an aqueous medium . Signs of severe irritation to the respiratory tract were reported for victims of the Bhopal disaster, and autopsies revealed the cause of death to be acute pulmonary edema . Long-term pulmonary and ocular sequelae have been documented in survivors .
Orientations Futures
The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . To detect airborne isocyanate molecules in a workplace, several analytical techniques such as colorimetry, amperometry, capillary zone electrophoresis, high-performance liquid chromatography, and fluorescence are reported in the literature .
Analyse Biochimique
Biochemical Properties
Isocyanates, including 3-Methylcyclohexyl isocyanate, are electrophiles, meaning they are attracted to electron-rich regions of other molecules . This property allows them to interact with various biomolecules, such as proteins and nucleic acids . These interactions can lead to changes in the structure and function of these biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Studies on related isocyanates suggest that they can cause genomic instability in various types of cells, including lung, colon, kidney, and ovary epithelial cells . This could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that isocyanates can form covalent bonds with nucleophilic groups in biomolecules, such as the amine groups in proteins . This can lead to changes in the structure and function of these biomolecules, potentially affecting gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that isocyanates are rapidly degraded in aqueous medium . This suggests that the effects of 3-Methylcyclohexyl isocyanate may change over time, potentially influencing its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on related isocyanates suggest that they can induce cancer in animals, although the carcinogenic potency is weak .
Metabolic Pathways
Isocyanates are known to be involved in various metabolic pathways, including those related to the synthesis of polyurethanes .
Transport and Distribution
It is known that isocyanates can be transported and distributed within cells and tissues via various mechanisms .
Subcellular Localization
Studies on related isocyanates suggest that they can localize to various subcellular compartments, potentially affecting their activity or function .
Propriétés
IUPAC Name |
1-isocyanato-3-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-3-2-4-8(5-7)9-6-10/h7-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVPXDHXSWWVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2480926.png)

![(Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride](/img/structure/B2480933.png)
![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2480934.png)


![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2480938.png)


![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)

